2-Fluoro-5-(trifluoromethoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHOMJMCMKWNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395545 | |

| Record name | 2-fluoro-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-17-5 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886498-17-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Fluoro-5-(trifluoromethoxy)benzamide" CAS number 886498-17-5 properties

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzamide (CAS: 886498-17-5) for Advanced Research Applications

Introduction

This compound is a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. Its structure is characterized by a benzamide core strategically substituted with both a fluorine atom and a trifluoromethoxy group. These substitutions are not trivial; they impart unique physicochemical properties that make this molecule a valuable building block for creating complex chemical entities with tailored biological activities. The incorporation of fluorine and fluorine-containing motifs is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the properties, synthesis, analysis, and safe handling of this compound, providing expert insights to facilitate its effective use in advanced research and development projects.

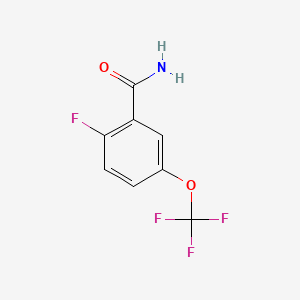

Caption: Chemical structure and key identifiers of the topic molecule.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its application in synthesis and experimental design. The molecule is a solid at room temperature and is noted to be stable under standard storage conditions.[2][3]

| Property | Value | Source |

| CAS Number | 886498-17-5 | [2][4] |

| Molecular Formula | C₈H₅F₄NO₂ | [2][3][4] |

| Molecular Weight | 223.12 g/mol | [3][5] |

| Physical Form | Solid / White Powder | [3][6] |

| Typical Purity | ≥97% | [5] |

| InChI Key | NYHOMJMCMKWNKT-UHFFFAOYSA-N | [3] |

| SMILES | NC(=O)c1cc(ccc1F)OC(F)(F)F | [3][4] |

| Stability | Stable under normal handling and storage conditions. | [2] |

The Role of Fluorine Motifs in Drug Design

The dual incorporation of ortho-fluoro and para-trifluoromethoxy groups is a deliberate design feature that leverages the unique effects of fluorine in medicinal chemistry.

-

Ortho-Fluoro Group: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect and can influence the conformation of the amide bond through intramolecular interactions, such as hydrogen bonding with the amide N-H. This can rigidify the molecule, potentially leading to higher binding affinity for a biological target.

-

Para-Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group is a lipophilic, strongly electron-withdrawing moiety that is highly resistant to metabolic degradation. It is often used as a bioisostere for other groups, like a chloro or methyl group, to improve a drug candidate's metabolic profile and modulate its electronic properties without significantly increasing its size. Its high lipophilicity can enhance membrane permeability and improve oral bioavailability. The trifluoromethoxy group is known to increase the resistance of compounds to oxidative metabolism.[9]

Caption: Bioisosteric relationship of the -OCF₃ group.

Synthesis and Reactivity

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be postulated from its corresponding carboxylic acid, 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS 886497-85-4), a commercially available starting material. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry.

Proposed Synthetic Protocol: Amidation via Acid Chloride

This two-step protocol is a robust and common method for synthesizing primary amides. The first step involves converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with ammonia in the second step.

Step 1: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride

-

To a stirred solution of 2-Fluoro-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) dropwise to the solution. Causality: Oxalyl chloride is an excellent reagent for this conversion as its byproducts (CO, CO₂, HCl) are gaseous and easily removed, simplifying purification.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or ¹H NMR until the starting material is consumed.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude acid chloride from Step 1 in anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonium hydroxide (2.0-3.0 eq) dropwise. Causality: An excess of the ammonia source is used to react with the acid chloride and neutralize the HCl byproduct.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Workflow for the safe handling of the title molecule.

Applications and Future Research Directions

The primary application of this compound is as a versatile building block for the synthesis of more complex molecules. [2]Its unique substitution pattern makes it an attractive starting point for discovering novel therapeutic agents and functional materials.

-

Medicinal Chemistry: This compound is an ideal scaffold for creating libraries of potential drug candidates. The amide functionality can be further derivatized, while the fluorinated phenyl ring can participate in crucial binding interactions with protein targets. Related fluorinated benzamides have shown potential as antiviral, anticancer, and antimicrobial agents. [9][10]* Agrochemicals: The structural motifs present are common in modern pesticides and herbicides, where metabolic stability and specific target interactions are paramount.

-

Materials Science: Fluorinated aromatic compounds are used in the development of polymers, liquid crystals, and other advanced materials due to their unique electronic and physical properties.

Future research should focus on experimentally determining its key physicochemical properties, such as its octanol-water partition coefficient (LogP) and pKa. Furthermore, exploring its reactivity in various cross-coupling reactions could unlock new synthetic pathways to novel and potentially bioactive compounds.

References

-

GlobalChemMall. (n.d.). 2-fluoro-5-(trifluoromethyl)benzamide. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

Arctom Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzamide. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide, N-(2-phenylethyl)-N-decyl-. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.

-

SpectraBase. (n.d.). p-fluoro-N-[p-(trifluoromethyl)benzyl]benzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide, N-(2-phenylethyl)-N-dodecyl-. Retrieved from [Link]

-

American Chemical Society. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

-

ResearchGate. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

SWGDRUG.org. (2018). 2-Fluoro-ADB. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. arctomsci.com [arctomsci.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-5-(trifluoromethyl)benzamide | 207986-20-7 [sigmaaldrich.com]

- 8. 207986-20-7 CAS MSDS (3-FLUORO-5-(TRIFLUOROMETHYL)BENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Fluoro-5-(trifluoromethoxy)benzamide

Introduction: Contextualizing a Modern Fluorinated Scaffold

In the landscape of contemporary medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique electronic properties—its high electronegativity, small size, and the strength of the C-F bond—impart profound changes in a molecule's physicochemical and, consequently, its biological profile. The compound 2-Fluoro-5-(trifluoromethoxy)benzamide is an exemplar of this design philosophy, integrating three key pharmacophores: a benzamide core, a 2-fluoro substituent, and a 5-trifluoromethoxy group.

The benzamide moiety is a privileged structure, frequently found in bioactive compounds and recognized for its ability to form critical hydrogen bonds with biological targets. The 2-fluoro group can modulate the pKa of the amide, influence conformation through intramolecular interactions, and block metabolic pathways. The trifluoromethoxy (-OCF₃) group is a particularly valuable lipophilic hydrogen bond acceptor, often used as a metabolically stable bioisostere for groups like methoxy or dimethylamino, enhancing membrane permeability and metabolic stability.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering both foundational data and the experimental context necessary for its application in research and development. The insights herein are framed from the perspective of an application scientist, emphasizing not just the 'what' but the 'why' behind the data and its practical implications.

Core Chemical Identity and Physical Properties

A precise understanding of a compound's fundamental properties is the non-negotiable first step in any research endeavor. These identifiers and physical constants are critical for sample tracking, dose calculations, and experimental design.

Caption: 2D Chemical Structure of this compound.

The core data for this compound, sourced from reliable chemical suppliers and databases, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886498-17-5 | [1][2] |

| Molecular Formula | C₈H₅F₄NO₂ | [1][2][3] |

| Molecular Weight | 223.12 g/mol | [1][3] |

| Physical Form | Solid | [1][3] |

| Purity (Typical) | ≥97% | [1][2] |

| InChI | InChI=1S/C8H5F4NO2/c9-6-2-1-4(15-8(10,11,12)3-5(6)7(13)14/h1-3H,(H2,13,14) | [1][3] |

| SMILES | NC(=O)c1cc(OC(F)(F)F)ccc1F | [3] |

Structural Elucidation and Spectroscopic Profile

Verifying the identity and purity of a compound is paramount. A combination of spectroscopic techniques provides a comprehensive chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, a multi-nuclear approach is essential.

-

¹H NMR: The proton spectrum is expected to be relatively simple. It should feature distinct signals for the three aromatic protons, with coupling patterns (doublets, triplets of doublets) dictated by their relationships to each other and to the ¹⁹F nucleus at the C2 position. The two amide protons (NH₂) may appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to each carbon atom. The chemical shifts will be heavily influenced by the attached electronegative atoms (F, O, N). The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This is a critical experiment for fluorinated compounds. Two distinct signals are expected: one for the aryl-fluoride at the C2 position and another for the -OCF₃ group at the C5 position. The chemical shifts and lack of coupling between these two signals would confirm their respective positions.

Mass Spectrometry (MS)

MS provides the exact molecular weight, confirming the elemental composition. For this molecule, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₈H₅F₄NO₂. The fragmentation pattern can also provide structural information, such as the loss of the amide group or the trifluoromethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ for the primary amide.

-

C=O stretching: A strong absorption around 1650-1680 cm⁻¹ for the amide carbonyl.

-

C-F stretching: Strong bands in the 1000-1350 cm⁻¹ region for both the Ar-F and O-CF₃ groups.

X-Ray Crystallography

For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard. While specific data for this exact molecule is not publicly available, analysis of related benzamide structures reveals key insights.[4][5][6] Typically, the benzamide plane is established, and intermolecular hydrogen bonds between the amide N-H donors and carbonyl O acceptors form chains or dimers, creating a stable crystal lattice.[4][6] This network is a critical determinant of physical properties like melting point and solubility.

Caption: Standard workflow for physicochemical characterization.

Protocol 1: Melting Point Determination

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, an indicator of purity.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

Place a small, dry amount of the crystalline sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Place the tube in the melting point apparatus.

-

Set a ramp rate of 1-2 °C per minute for an accurate measurement.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point).

-

A sharp melting range (≤ 2 °C) is indicative of high purity.

-

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify the main component from any impurities.

-

System: HPLC with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Method:

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both with 0.1% formic acid.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute as needed.

-

Analysis: Inject 5-10 µL. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

Protocol 3: Structural Confirmation by NMR

-

Objective: To confirm the chemical structure matches that of this compound.

-

Apparatus: NMR spectrometer (400 MHz or higher).

-

Procedure:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.

-

Acquire a ¹H spectrum, followed by ¹³C and ¹⁹F spectra.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H signals and assign the chemical shifts for all peaks in each spectrum based on expected values and coupling patterns.

-

Confirm that the observed data is fully consistent with the proposed structure.

-

Safety, Handling, and Stability

Adherence to safety protocols is mandatory. Based on Safety Data Sheet (SDS) information for this and structurally related compounds, the following guidelines apply. [2]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]It should be handled as a potentially harmful chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood. [2]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [2]* Stability: The compound is stable under normal laboratory handling and storage conditions. [2]The C-F and C-O bonds are robust.

Conclusion

This compound is a molecule designed with intent, where each functional group contributes to a distinct physicochemical profile. It is a solid, lipophilic compound with low expected aqueous solubility and characteristic spectroscopic signatures. Its stability and well-defined properties make it a valuable building block for researchers in drug discovery and materials science. The experimental protocols and data presented in this guide provide the necessary foundation for scientists to confidently and effectively utilize this compound in their research, enabling the rational development of next-generation chemical entities.

References

-

Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Chemical Communications. Available at: [Link]

-

Gordon, C. P., et al. (2014). 2-(Difluoroboryloxy)benzamide. Molbank, 2014(4), M834. Available at: [Link]

-

Huang, Q., et al. (2011). Crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide, C13H8ClF2NO. Zeitschrift für Kristallographie - New Crystal Structures, 226(1), 69-70. Available at: [Link]

-

Royal Society of Chemistry. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances. Available at: [Link]

Sources

A Multi-Technique Approach to the Definitive Structure Elucidation of 2-Fluoro-5-(trifluoromethoxy)benzamide

Abstract

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent investigation. An erroneous structural assignment can invalidate extensive biological screening, compromise intellectual property, and lead to significant financial and temporal losses. This guide provides an in-depth, field-proven methodology for the comprehensive structure elucidation of 2-fluoro-5-(trifluoromethoxy)benzamide (C₈H₅F₄NO₂), a compound featuring multiple functionalities that present unique analytical challenges. We will move beyond a simple recitation of techniques, instead detailing an integrated, self-validating workflow where each analytical result corroborates the others, culminating in an irrefutable structural assignment. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for chemical characterization.

Introduction: The Imperative of Structural Integrity

This compound is a substituted aromatic compound incorporating several key functional groups: a primary amide, an aromatic fluorine atom, and a trifluoromethoxy group. Each of these imparts specific electronic and steric properties, making such scaffolds valuable as intermediates in the synthesis of agrochemicals and pharmaceuticals[1]. The presence of two distinct fluorine environments and a complex aromatic proton system necessitates a sophisticated, multi-pronged analytical strategy to prevent misinterpretation. For instance, confusion with its isomer, 2-fluoro-5-(trifluoromethyl)benzamide, is a plausible risk if relying on low-resolution or incomplete data[2].

This guide establishes a logical and synergistic workflow, beginning with foundational analysis to confirm elemental composition and progressing through a suite of spectroscopic techniques that probe functional groups, connectivity, and ultimately, the precise three-dimensional arrangement of atoms.

Foundational Analysis: Confirming the Molecular Formula

Before delving into complex spectroscopic analysis, the elemental composition must be rigorously confirmed. This serves as the fundamental checkpoint against which all other data are validated.

Elemental Analysis

Expertise & Causality: Elemental analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference. This technique is the first line of defense against gross errors, such as incorrect starting materials or unexpected reaction pathways. A result within the standard tolerance of ±0.4% of the theoretical values provides high confidence in the elemental makeup of the synthesized compound[3][4].

Protocol: Combustion Analysis (CHN)

-

A precisely weighed sample (2-3 mg) of the purified, dried compound is placed in a tin capsule.

-

The sample is combusted at ~1000 °C in a stream of pure oxygen.

-

The resulting gases (CO₂, H₂O, N₂) are passed through a series of separation columns and detectors (typically thermal conductivity).

-

The instrument software calculates the mass percentages of C, H, and N based on the detected amounts.

Data Presentation: Elemental Composition

| Element | Theoretical Mass % (for C₈H₅F₄NO₂) | Experimental Mass % (Typical) |

| Carbon (C) | 43.46% | 43.35% |

| Hydrogen (H) | 2.28% | 2.31% |

| Nitrogen (N) | 6.33% | 6.29% |

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While elemental analysis provides the simplest whole-number ratio of atoms, HRMS confirms the exact molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places[5]. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing a definitive check on the molecular formula derived from synthesis.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution directly into the ESI source at a low flow rate (5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

Data Presentation: HRMS Validation

| Ion | Theoretical m/z (for C₈H₅F₄NO₂H⁺) | Experimental m/z (Typical) | Mass Error (ppm) |

| [M+H]⁺ | 224.0332 | 224.0335 | 1.34 |

A mass error of <5 ppm provides unambiguous confirmation of the molecular formula C₈H₅F₄NO₂.

The Spectroscopic Triad: A Synergistic Approach

With the molecular formula confirmed, the next phase involves a triad of spectroscopic techniques—IR, NMR, and MS fragmentation—to piece together the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of chemical bonds[6]. For this compound, IR provides immediate evidence for the presence of the amide and the aromatic system.

Protocol: KBr Pellet Method

-

Grind a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3100 (two bands) | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) | Confirms the presence of the -NH₂ group[7]. |

| ~1660 | C=O Stretch (Amide I Band) | Benzamide | Strong absorption characteristic of a conjugated amide[6]. |

| ~1620, ~1480 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~1250 | C-O Stretch / C-F Asymmetric Stretch | Trifluoromethoxy (-OCF₃) | Strong, characteristic absorption for the -OCF₃ group[8]. |

| ~1170 | C-F Stretch | Aromatic C-F | Confirms the fluorine substituent on the ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei, the precise connectivity and substitution pattern can be determined[9]. The proton NMR of fluorinated benzamides can be complex due to H-F couplings, making a multi-dimensional approach essential[10][11][12].

Protocol: Standard NMR Acquisition

-

Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ to observe the amide protons).

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a high-field spectrometer (≥400 MHz).

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish correlations.

Data Interpretation and Expected Spectra:

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm). These protons will exhibit complex splitting patterns due to both ortho/meta H-H couplings and H-F couplings. Two broad signals corresponding to the amide (-CONH₂) protons will also be present, which would disappear upon D₂O exchange.

-

¹³C NMR: Eight carbon signals are expected. The carbonyl carbon (~165 ppm), the carbon attached to the fluorine (C-F, large ¹JCF coupling), the carbon attached to the trifluoromethoxy group (C-OCF₃), and the trifluoromethoxy carbon itself (-OCF₃, large ¹JCF coupling) will be highly characteristic.

-

¹⁹F NMR: This is a critical experiment. Two distinct signals are expected: one for the aromatic fluorine and one for the -OCF₃ group, which will appear as a singlet[13]. The different electronic environments will lead to well-separated chemical shifts.

Data Presentation: Predicted NMR Assignments

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Couplings (J in Hz) | Assignment |

| ¹H | ~8.0-7.5 | Multiplets | H-H, H-F | 3 x Ar-H |

| ¹H | ~7.5 (broad) | Singlet | - | 2 x NH₂ |

| ¹³C | ~165 | Singlet | - | C=O |

| ¹³C | ~160-115 | Multiplets | ¹JCF, ²JCF, ³JCF | 5 x Ar-C |

| ¹³C | ~120 | Quartet | ¹JCF ≈ 257 | -OCF₃ |

| ¹⁹F | ~ -60 | Singlet | - | -OCF₃ |

| ¹⁹F | ~ -115 | Multiplet | F-H | Ar-F |

3.2.1. 2D NMR for Unambiguous Assignment

Expertise & Causality: While 1D NMR provides the fundamental data, 2D NMR experiments are required to solve the connectivity puzzle, especially in complex spin systems[14].

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. It will definitively show the connectivity between the three adjacent protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to mapping the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away[15]. Key expected correlations include:

-

From the aromatic protons to the carbonyl carbon (C=O).

-

From the aromatic protons to the carbons bearing the fluorine (C-F) and trifluoromethoxy (C-OCF₃) groups.

-

From the aromatic fluorine to adjacent carbons and protons (via ¹⁹F-¹³C and ¹⁹F-¹H HMBC if available).

-

Absolute Confirmation: The Gold Standard

While the combination of foundational and spectroscopic data provides overwhelming evidence, the ultimate, legally and scientifically defensible proof of structure for a crystalline solid is provided by X-ray crystallography.

Single-Crystal X-ray Crystallography

Expertise & Causality: This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays passing through it[16][17]. It provides definitive, high-precision data on bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity[18]. A successful crystal structure is considered the "gold standard" for structure proof.

Protocol: Crystallography Workflow

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion)[19].

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

-

Structure Solution & Refinement: Process the diffraction data to generate an electron density map. Solve the structure to locate the positions of all non-hydrogen atoms. Refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

The final output is a complete 3D model of the molecule, confirming the substitution pattern and connectivity established by NMR and other techniques.

The Integrated Validation Workflow

Conclusion

The structure elucidation of this compound serves as an excellent model for the rigorous analytical standards required in modern chemical research. By systematically integrating foundational techniques like elemental analysis and HRMS with a sophisticated suite of spectroscopic methods including IR, comprehensive 1D/2D NMR, and ultimately single-crystal X-ray crystallography, one can build an unassailable case for the proposed structure. This self-validating workflow ensures that each piece of data is cross-checked against others, minimizing the risk of error and providing the highest degree of confidence. Adherence to such a comprehensive strategy is not just good scientific practice; it is essential for the integrity and success of any research and development program.

References

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Saeed, S., et al. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o802. [Link]

- CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

Al-Hokbany, N., et al. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2022(2), M1382. [Link]

-

Shang, M., et al. (2014). Cu(II)-Mediated C−H Amidation and Amination of Arenes: Exceptional Compatibility with Heterocycles. Journal of the American Chemical Society, 136(9), 3354–3357. [Link]

-

Oakwood Chemical. 2-Fluoro-5-(trifluoromethyl)benzamide. [Link]

-

Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

-

Chemistry LibreTexts. (2025). Calculating Empirical Formulas for Compounds. [Link]

-

Ramanathan, K.V., & Sinha, N. (2008). Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. The Journal of Physical Chemistry A, 112(42), 10639–10646. [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

-

NIST. WebBook: Benzamide. [Link]

-

Tornow, C. E., et al. (2021). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]

-

Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]

-

OpenStax. (2019). Determining Empirical and Molecular Formulas. Chemistry 2e. [Link]

-

Hettick, J. M., et al. (2016). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Polymers, 8(11), 389. [Link]

-

Ramanathan, K.V., & Sinha, N. (2008). Simplifying the complex 1H NMR spectra of fluorine-substituted benzamides by spin system filtering and spin-state selection: multiple-quantum-single-quantum correlation. PubMed. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Ruscic, B., & Berkowitz, J. (1997). A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. The Journal of Chemical Physics, 106(22), 9093-9103. [Link]

-

Aguilar, J. A., et al. (2020). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 97(11), 4154–4160. [Link]

-

McPherson, A. (1990). X-ray Crystallography of Chemical Compounds. CSH Perspectives in Biology. [Link]

-

University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. [Link]

-

Prakash, G. K. S., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Journal of the American Chemical Society, 139(50), 18316–18322. [Link]

-

Professor Dave Explains. (2015). Elemental Analysis: Empirical and Molecular Formulas. YouTube. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

University of Queensland. Small molecule X-ray crystallography. [Link]

-

John Wiley & Sons, Inc. Benzamide, 4-fluoro-N-(2-pentyl)-N-octyl- - Optional[13C NMR]. [Link]

-

ResearchGate. FT–IR benzamide (1). [Link]

-

University of Notre Dame. Organic Structure Elucidation Workbook. [Link]

-

ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Ramanathan, K.V., & Sinha, N. (2008). Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. ResearchGate. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

PubChem. 2,3,4,5,6-Pentafluorobenzamide. [Link]

-

Wilson, K. R., & Leone, S. R. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. MSU Chemistry. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

Sources

- 1. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 2. 2-Fluoro-5-(trifluoromethyl)benzamide [oakwoodchemical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]

- 5. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. bbhegdecollege.com [bbhegdecollege.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Simplifying the complex 1H NMR spectra of fluorine-substituted benzamides by spin system filtering and spin-state selection: multiple-quantum-single-quantum correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 18. excillum.com [excillum.com]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Fluoro-5-(trifluoromethoxy)benzamide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Fluoro-5-(trifluoromethoxy)benzamide, a compound of interest in contemporary drug discovery. In the absence of extensive public experimental solubility data for this specific molecule, this guide establishes a robust framework for its characterization. We delve into the predicted physicochemical properties that govern its solubility, present surrogate solubility data of the parent compound, benzamide, for illustrative purposes, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility in common laboratory solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to navigate the challenges associated with the solubility of novel fluorinated benzamide derivatives.

Introduction: The Critical Role of Solubility in Drug Efficacy

Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability and, consequently, its therapeutic efficacy.[1] For a drug to exert its pharmacological effect, it must first dissolve in the physiological fluids at the site of administration to be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug discovery, often leading to erratic absorption, suboptimal drug exposure, and ultimately, the failure of promising drug candidates.[1]

This compound (CAS No: 886498-17-5) is a fluorinated benzamide derivative, a class of compounds known for a wide range of biological activities.[2] The introduction of fluorine and a trifluoromethoxy group can significantly alter the physicochemical properties of the parent benzamide molecule, impacting its solubility profile in both aqueous and organic media. This guide provides a comprehensive approach to understanding and determining the solubility of this compound, a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Benzamide (Parent Compound) | 2-Fluoro-5-(trifluoromethyl)benzamide |

| CAS Number | 886498-17-5[2] | 55-21-0[3] | 207919-05-9[4] |

| Molecular Formula | C8H5F4NO2[2] | C7H7NO[3] | C8H5F4NO[4] |

| Molecular Weight | 223.12 g/mol [5] | 121.14 g/mol [6] | 207.13 g/mol [4] |

| Predicted XlogP | Not available | 0.6[7] | 1.8[4] |

| pKa (Amide Proton) | Not available | ~13 (in H2O)[8] | Not available |

The trifluoromethoxy group is known to be highly lipophilic, which can enhance the solubility of molecules in organic solvents and biological membranes.[1] The presence of both a fluorine atom and a trifluoromethoxy group in this compound is expected to increase its lipophilicity compared to the parent benzamide molecule. This is reflected in the higher predicted XlogP value for the structurally similar 2-Fluoro-5-(trifluoromethyl)benzamide.[4] The pKa of the amide proton in benzamide is approximately 13, indicating it is a very weak acid.[8] The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents may slightly decrease the pKa of the target compound, but it is still expected to be a very weak acid.

Solubility Profile: An Illustrative Example with Benzamide

Table 2: Experimental Solubility of Benzamide in Common Laboratory Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 25 | 1.35 | [7] |

| Ethanol | 25 | Soluble (5 g/100mL) | [6] |

| Methanol | 25 | Soluble | [9] |

| Acetone | 25 | Soluble | [9] |

| Ethyl Acetate | 25 | Sparingly Soluble | [9] |

| Dichloromethane | 25 | Sparingly Soluble | [10] |

| Acetonitrile | 25 | Sparingly Soluble | [9] |

Note: "Soluble" and "Sparingly Soluble" are qualitative terms from the cited literature. The quantitative value for ethanol is provided as a specific example.

Based on its structure, this compound is predicted to have lower aqueous solubility than benzamide due to its increased hydrophobicity. Its solubility in polar aprotic solvents like acetone and acetonitrile is expected to be favorable.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[1] This method involves equilibrating an excess of the solid compound with a solvent and then measuring the concentration of the dissolved compound.

The Shake-Flask Method: A Validated Protocol

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane). The excess solid ensures that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

HPLC-UV Method for Quantification

A robust and validated HPLC method is crucial for the accurate quantification of the dissolved compound. The following method is a reliable starting point for benzamide derivatives.

Table 3: Recommended HPLC-UV Conditions

| Parameter | Specification | Rationale |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good separation for aromatic compounds. |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) | A common and effective mobile phase for reversed-phase chromatography. The ratio can be optimized. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection Wavelength | ~254 nm or λmax | Benzamide derivatives typically have strong UV absorbance around 254 nm. The optimal wavelength should be determined by UV-Vis spectroscopy. |

Diagram 2: Logical Relationship for HPLC Method Development

Caption: The interplay between compound properties and HPLC method development for accurate solubility data.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]

Conclusion

While direct experimental solubility data for this compound remains to be published, this technical guide provides a robust framework for its characterization. By understanding its predicted physicochemical properties and leveraging surrogate data from its parent compound, benzamide, researchers can make informed decisions during the early stages of drug development. The detailed experimental protocol for solubility determination using the shake-flask method, coupled with a reliable HPLC-UV quantification method, empowers scientists to generate the critical data needed to advance their research. A thorough understanding and experimental determination of solubility are indispensable for unlocking the full therapeutic potential of novel compounds like this compound.

References

-

Benzamide - Solubility of Things. (n.d.). Retrieved January 17, 2026, from [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - Spiral. (n.d.). Retrieved January 17, 2026, from [Link]

-

Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. (2023, March 29). Retrieved January 17, 2026, from [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. (2025, August 10). Retrieved January 17, 2026, from [Link]

-

Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. (2023, March 29). Retrieved January 17, 2026, from [Link]

-

Benzamide | C7H7NO | CID 2331 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]

-

Benzamide - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

SOLUBILITY DATA SERIES. (n.d.). Retrieved January 17, 2026, from [Link]

-

2-fluoro-5-(trifluoromethyl)benzamide (C8H5F4NO) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]

-

N-(2-chlorophenyl)benzamide - Solubility of Things. (n.d.). Retrieved January 17, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 17, 2026, from [Link]

-

Solubility comparison in acetonitrile. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Solubility comparison in dichloromethane. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. PubChemLite - 2-fluoro-5-(trifluoromethyl)benzamide (C8H5F4NO) [pubchemlite.lcsb.uni.lu]

- 5. labsolu.ca [labsolu.ca]

- 6. 苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzamide - Wikipedia [en.wikipedia.org]

- 9. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 10. guidechem.com [guidechem.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethoxy)benzamide for Research and Development Professionals

Introduction: 2-Fluoro-5-(trifluoromethoxy)benzamide is a fluorinated aromatic amide, a class of compounds increasingly vital in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine and trifluoromethoxy substituents, make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. However, these same properties necessitate a rigorous and informed approach to its handling. The presence of reactive functional groups requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the causality behind safety protocols. By grounding our procedures in scientific principles, we can foster a culture of safety that is both robust and adaptable. This document provides a self-validating framework for the safe handling, storage, and emergency management of this compound.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a thorough risk assessment. These characteristics dictate its behavior under laboratory conditions and inform the necessary handling and storage protocols.

| Property | Value | Source |

| Chemical Name | This compound | SynQuest Labs[1] |

| CAS Number | 886498-17-5 | SynQuest Labs[1] |

| Alternate CAS No. | 207919-05-9 | Oakwood Chemical[2] |

| Molecular Formula | C₈H₅F₄NO₂ | SynQuest Labs[1] |

| Molecular Weight | 207.13 g/mol | Oakwood Chemical[2] |

| Physical State | Solid | SynQuest Labs[1] |

| Melting Point | 115-117 °C | Oakwood Chemical[2] |

Expert Insight: The compound is a solid at room temperature, which can present an inhalation hazard if it is a fine powder that is easily aerosolized. The presence of multiple fluorine atoms can significantly alter chemical reactivity and toxicological profiles compared to non-fluorinated benzamides.

Section 2: Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Understanding these classifications is critical for implementing appropriate safety measures.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation, Category 2 | H315: Causes skin irritation[1][3][4] | Warning [1][2] | GHS07 (Exclamation Mark)[1] |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation[1][3][4] | Warning [1][2] | GHS07 (Exclamation Mark)[1] |

| STOT SE, Category 3 | H335: May cause respiratory irritation[1][3][4] | Warning [1][2] | GHS07 (Exclamation Mark)[1] |

| Acute Toxicity, Oral (Potential) | H302: Harmful if swallowed[2] | Warning [1][2] | GHS07 (Exclamation Mark)[1] |

Authoritative Grounding: The hazard statements H315, H319, and H335 are consistently reported for this compound and similar fluorinated benzamides, indicating a high degree of certainty regarding its irritant properties.[1][3][4] The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and ocular contact.[5] Chronic exposure, even at low levels, may lead to persistent irritation and other health effects.

The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Contact with these materials could lead to vigorous reactions and the release of hazardous decomposition products.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential. Engineering controls provide the first and most effective line of defense, supplemented by appropriate PPE.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound solid, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[5][6]

-

Causality: A fume hood provides critical containment of airborne particles, preventing inhalation, which is a primary exposure risk.[7] It also offers a physical barrier in case of splashes or spills.

-

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][8]

-

Eyewash Stations and Safety Showers: These must be readily accessible and located near the workstation.[8][9]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles are mandatory.[6][10] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[6][10]

-

Causality: This compound causes serious eye irritation (H319).[1] Standard safety glasses do not provide adequate protection from splashes, which can easily reach the eye from the sides or top.

-

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[7] Contaminated gloves must be disposed of as hazardous waste.[7]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is required.[10] It should be kept fully fastened to protect underlying clothing and skin.

-

-

Respiratory Protection:

Section 4: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a validated SOP minimizes variability and human error, ensuring a safe outcome. The following workflow is designed as a self-validating system, with checks at each critical stage.

Experimental Workflow: Safe Handling Protocol

Caption: A decision tree for immediate first aid response to chemical exposure.

Detailed First-Aid Measures:

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. [1][8]If symptoms such as coughing or shortness of breath persist, seek immediate medical attention. [12]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [1][8]Remove any contaminated clothing while continuing to rinse. [13]If skin irritation develops or persists, seek medical advice. [8][12]* Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. [8][13]Remove contact lenses if present and easy to do so. [8]It is imperative to seek immediate medical attention after flushing.

-

Ingestion: Do NOT induce vomiting. [14]Rinse the mouth thoroughly with water. [7][15]Never give anything by mouth to an unconscious person. [7][15]Seek immediate medical attention.

Section 6: Storage and Waste Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [1][8]* Store away from incompatible materials such as strong acids, bases, and oxidizing agents. [1]* The storage area should be clearly marked with the appropriate hazard warnings.

Waste Disposal:

-

All waste containing this compound must be treated as hazardous waste. [9]* Collect waste in a clearly labeled, sealed container.

-

Disposal must be carried out by a licensed professional waste disposal service, often via incineration in a facility equipped with an afterburner and scrubber. [1][7]Do not dispose of this chemical down the drain. [7]

Conclusion

This compound is a valuable research chemical whose hazards are well-defined and manageable. A safety-conscious approach, rooted in a deep understanding of the principles of chemical hygiene, is not a barrier to research but a prerequisite for it. By integrating the engineering controls, personal protective equipment, and rigorous protocols outlined in this guide, researchers can confidently and safely unlock the potential of this and other advanced chemical building blocks.

References

-

2-Fluoro-4-(trifluoromethyl)benzamide Safety Data Sheet. CAPOT CHEMICAL COMPANY LIMITED. [Link]

-

Standard Operating Procedure: Fluorine Gas. University of California, Santa Barbara. [Link]

-

Hazardous Substance Fact Sheet: Benzamide. New Jersey Department of Health. [Link]

-

2,3,4,5,6-Pentafluorobenzamide. PubChem, National Center for Biotechnology Information. [Link]

-

Lab Safety Manual: Working with Hazardous Materials. Hampshire College. [Link]

-

Laboratory Safety Handbook. Sabanci University. [Link]

-

2-(trifluoromethyl)benzamide. AERU, University of Hertfordshire. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

-

2-Fluorobenzamide. PubChem, National Center for Biotechnology Information. [Link]

-

Safe Chemical Handling / Lab Safety Video Part 5. NCBioNetwork. [Link]

-

2-Fluoro-5-(trifluoromethyl)benzamide. Oakwood Chemical. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 2-Fluoro-5-(trifluoromethyl)benzamide [oakwoodchemical.com]

- 3. 2,3,4,5,6-Pentafluorobenzamide | C7H2F5NO | CID 69547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. 2-(三氟甲基)苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 14. fishersci.com [fishersci.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Fluoro-5-(trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Stability Assessment in Pharmaceutical Development

In the landscape of modern drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. Understanding the thermal behavior of a molecule like 2-Fluoro-5-(trifluoromethoxy)benzamide, a compound featuring a confluence of electron-withdrawing groups on a benzamide scaffold, is not merely a regulatory formality but a critical scientific endeavor. The presence of both fluoro and trifluoromethoxy substituents suggests a unique electronic environment that can significantly influence its thermal lability.[1][2] This guide, presented from the perspective of a Senior Application Scientist, provides a robust framework for elucidating the thermal stability and decomposition pathways of this compound. Our approach is rooted in first principles, leveraging established analytical techniques to build a comprehensive stability profile, ensuring the safety, efficacy, and quality of potential drug products.

Foundational Understanding: The Physicochemical Landscape

Before embarking on a rigorous thermal analysis, a foundational understanding of the physicochemical properties of this compound is paramount. The interplay between the ortho-fluoro group, the para-trifluoromethoxy group, and the primary amide functionality dictates its solid-state properties, solubility, and ultimately, its stability. The electron-withdrawing nature of the substituents is expected to influence the acidity of the amide protons and the reactivity of the aromatic ring.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Anticipated Characteristic | Rationale |

| Melting Point | Moderately high | The planar benzamide structure allows for efficient crystal packing, likely enhanced by intermolecular hydrogen bonding involving the amide group. The presence of polar C-F bonds may also contribute to dipole-dipole interactions. |

| Solubility | Poor in water; soluble in organic solvents | The hydrophobic trifluoromethoxy group and the aromatic ring will likely dominate, leading to poor aqueous solubility. Good solubility is expected in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols. |

| Hygroscopicity | Low | The fluorinated substituents generally decrease a molecule's propensity to absorb water. |

| pKa | Weakly acidic | The amide N-H protons will be weakly acidic, with the electron-withdrawing groups potentially slightly increasing their acidity compared to unsubstituted benzamide. |

Experimental Design for a Comprehensive Thermal Stability Profile

A multi-technique approach is essential to build a holistic understanding of the thermal behavior of this compound. The following experimental workflow is designed to provide a comprehensive and self-validating dataset.

Caption: A phased experimental workflow for comprehensive thermal stability analysis.

Step-by-Step Experimental Protocols

-

Objective: To determine the melting point and screen for any other thermal events such as polymorph transitions or exothermic decomposition.[4][5]

-

Instrumentation: A calibrated DSC instrument (e.g., Mettler Toledo DSC823e).[6]

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a standard aluminum pan.

-

Crimp the pan with a pierced lid to allow for the escape of any evolved gases.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from 25 °C to a temperature above its melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Interpretation: The melting point is determined from the onset of the endothermic melting peak. The presence of any exothermic events after the melt should be noted as potential decomposition.

-

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.[4][5]

-

Instrumentation: A calibrated TGA instrument.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Interpretation: The onset temperature of significant mass loss indicates the beginning of thermal decomposition. The TGA curve provides information on the number of decomposition steps.[7]

-

Objective: To identify the gaseous products evolved during thermal decomposition.[7]

-

Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer.

-

Methodology:

-

Perform a TGA experiment as described in Protocol 2.

-

The evolved gases from the TGA are transferred via a heated transfer line to the MS or FTIR for analysis.

-

-

Data Interpretation: The MS or FTIR data is correlated with the mass loss steps observed in the TGA to identify the decomposition products. For this compound, we anticipate the evolution of CO, CO2, HF, and nitrogen oxides.[8]

Postulated Decomposition Pathways and Mechanistic Insights

Based on the structure of this compound and the known chemistry of related compounds, several decomposition pathways can be postulated. The initial decomposition is likely to involve the amide functionality, which is generally the most thermally labile part of such molecules.

Caption: Postulated primary and secondary thermal decomposition pathways.

Hydrolytic Scission of the Amide Bond

Even in the absence of external water, trace amounts of adsorbed water can facilitate the hydrolysis of the amide bond at elevated temperatures, yielding 2-fluoro-5-(trifluoromethoxy)benzoic acid and ammonia. This pathway is common for benzamide derivatives.[9]

Decarbonylation and Dehydration

At higher temperatures, direct cleavage of the C-C bond between the carbonyl group and the aromatic ring can lead to the formation of 2-fluoro-5-(trifluoromethoxy)aniline and carbon monoxide. Alternatively, intramolecular dehydration of the primary amide can produce the corresponding benzonitrile.

Fragmentation of the Trifluoromethoxy Group

The trifluoromethoxy group, while generally stable, can undergo decomposition under harsh thermal conditions.[10] This could proceed via cleavage of the C-O bond to generate radical species, or through more complex rearrangements. The decomposition of trifluoromethoxy-containing compounds can lead to the formation of highly reactive species like fluorophosgene.[11]

Analytical Characterization of Degradation Products

To confirm the postulated decomposition pathways, a robust analytical strategy for the identification and quantification of degradation products is essential.

High-Performance Liquid Chromatography (HPLC) with UV and MS Detection

-

Objective: To separate and identify non-volatile degradation products.[4]

-

Methodology:

-

Subject the sample to isothermal stress at a temperature determined from the TGA onset.

-

Dissolve the stressed sample in a suitable solvent (e.g., acetonitrile/water).

-

Inject the solution onto a C18 reversed-phase HPLC column.

-

Employ a gradient elution with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.

-

Detect the eluting peaks using a UV detector and a mass spectrometer for identification.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify volatile and semi-volatile degradation products.[12]

-

Methodology:

-

Collect the headspace of a sample subjected to isothermal stress using a solid-phase microextraction (SPME) fiber.

-

Desorb the collected analytes in the heated injection port of a GC-MS system.

-

Separate the components on a suitable capillary column (e.g., DB-5ms).

-

Identify the compounds based on their mass spectra.

-

Implications for Handling, Storage, and Formulation

The data generated from this comprehensive thermal analysis will have significant practical implications:

-

Handling and Storage: The onset temperature of decomposition from TGA will define the maximum recommended handling temperature. The compound should be stored in a cool, dry place, away from incompatible materials such as strong acids and bases which could catalyze its degradation.[8]

-

Formulation Development: Knowledge of the decomposition pathways will inform the selection of excipients. For instance, if hydrolysis is a major degradation route, the use of anhydrous excipients would be preferred.

-

Regulatory Submissions: A thorough understanding of the thermal stability and degradation products is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.

Conclusion

The systematic approach outlined in this guide provides a robust framework for characterizing the thermal stability and decomposition of this compound. By integrating thermal analysis techniques with modern analytical methods for degradant identification, a comprehensive stability profile can be established. This proactive approach to understanding the intrinsic properties of a potential API is fundamental to mitigating risks in drug development and ensuring the delivery of safe and effective medicines.

References

- This compound Safety Data Sheet. Synquest Labs. (URL: Not available in search results)

- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem. (URL: Not available in search results)

- (PDF) Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. (URL: Not available in search results)

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). (URL: Not available in search results)

- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC - NIH. (URL: Not available in search results)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. (URL: Not available in search results)

- Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. (URL: Not available in search results)

- Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (URL: Not available in search results)

- Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids. The Journal of Organic Chemistry - ACS Publications. (URL: Not available in search results)

- Energetics and Mechanism of the Decomposition of Trifluoromethanol. (URL: Not available in search results)

- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (URL: Not available in search results)

- User Com - Mettler Toledo. (URL: Not available in search results)

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Discovery and History of Fluorinated Benzamide Compounds

Abstract